molecular formula C10H10O4 B8720821 3-Acetyl-2-hydroxy-5-methylbenzoic acid

3-Acetyl-2-hydroxy-5-methylbenzoic acid

Cat. No.: B8720821
M. Wt: 194.18 g/mol
InChI Key: VCILCXSMHJIJET-UHFFFAOYSA-N
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Description

3-Acetyl-2-hydroxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-acetyl-2-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3,(H,13,14)

InChI Key

VCILCXSMHJIJET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (14.7 ml, 5 eq.) is added slowly to an ice cooled suspension of AlCl3 (27.7 g, 5 eq.) in dry CH2Cl2 (125 ml). The reaction is stirred until most of the solid is dissolved, then 5-methyl salicylic acid 236 (6.31 g, 41 mmol) is added. The reaction is stirred at 0° C. for 1.5 hr, then at room temperature for 1.5 hr. The reaction is poured onto ice, diluted with Et2O, and washed with water, brine, dried (MgSO4). Concentration in vacuo afforded a slowly crystallizing oil. Recrystallization (CH2Cl2/hexanes) yielded pure 3-Acetyl-5-methyl salicylic acid (Example 529, Table IIIa) as 3.29 g of off white powder (41% recrystallized yield).
Quantity
14.7 mL
Type
reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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